molecular formula C17H17N3O2 B2991722 N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide CAS No. 1385401-72-8

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide

Cat. No.: B2991722
CAS No.: 1385401-72-8
M. Wt: 295.342
InChI Key: FWIZSRQQWJTTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide is an organic compound with a complex structure that includes a benzyl group, a cyanomethyl group, and an ethoxypyridine carboxamide moiety

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-22-16-12-15(8-10-19-16)17(21)20(11-9-18)13-14-6-4-3-5-7-14/h3-8,10,12H,2,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIZSRQQWJTTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)C(=O)N(CC#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide can be achieved through multi-component coupling reactions. One common method involves the use of copper-catalyzed coupling reactions, where aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) are used as starting materials . The reaction typically proceeds under mild conditions and yields the desired cyanomethylamine derivatives efficiently.

Industrial Production Methods

Industrial production of this compound may involve scalable and catalyst-free methods. For instance, nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents has been developed as a practical and efficient method . This approach is environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts.

    Substitution: The benzyl and cyanomethyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxypyridine moiety, in particular, differentiates it from other similar compounds and may contribute to its unique reactivity and applications.

Biological Activity

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize and analyze the available research findings concerning its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C16H16N4O2
  • Molecular Weight : 284.32 g/mol
  • IUPAC Name : this compound

This compound features a pyridine ring, which is known for its role in various biological systems and its ability to interact with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant anticancer activity . The following sections detail specific biological activities observed in studies.

Anticancer Activity

  • Cell Line Studies :
    • In vitro studies have demonstrated that derivatives of pyridine compounds can inhibit cell proliferation in various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the EGFR (Epidermal Growth Factor Receptor) pathway, which is crucial for cancer cell growth and survival .
  • Molecular Docking Studies :
    • Molecular docking simulations suggest that this compound interacts favorably with the active site of EGFR tyrosine kinase, indicating potential as an inhibitor . The binding affinity and interaction dynamics can be quantified through computational methods, providing insight into its efficacy as an anticancer agent.
  • Mechanism of Action :
    • The compound may exert its effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (formation of new blood vessels), which are essential for tumor growth .

Case Studies

Several studies have explored the biological activity of related compounds, providing context for understanding the potential applications of this compound:

StudyFindings
Hossam et al. (2023)Investigated anilino-furo [2,3-d]pyrimidine derivatives showing EGFR inhibitionSuggested structural modifications could enhance anticancer properties
Han et al. (2023)Chiral 6-aryl-furo [2,3-d]pyrimidine derivatives matched Erlonitib’s potencyHighlights importance of structural features in drug design
Recent Synthesis StudiesNew pyridine derivatives exhibited significant antiproliferative effectsSupports further investigation into pyridine-based compounds for cancer therapy

Q & A

Q. What are the common synthetic routes for N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide?

The synthesis typically involves multi-step reactions, including condensation and substitution. For example, analogous benzamide derivatives are synthesized by coupling a pyridine/cyanomethyl intermediate with a carboxamide precursor under catalytic or acidic conditions. A related method for similar compounds involves the use of cyanomethyl groups in nucleophilic substitution reactions, followed by benzylation under alkaline or phase-transfer conditions. Key steps include optimizing reaction temperatures (e.g., 60–80°C for cyanomethylation) and selecting condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization relies on NMR (¹H/¹³C), HPLC (≥98% purity verification), and X-ray crystallography for absolute configuration confirmation. For pyridine-containing analogs, hydrogen bonding patterns (e.g., N—H⋯N interactions) and torsional angles in the benzamide moiety are critical for validating structural stability. Crystallographic data, such as unit cell parameters and refinement residuals (R-factor < 0.05), are essential for confirming molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

Discrepancies in yields often arise from competing side reactions (e.g., over-alkylation or hydrolysis of the cyanomethyl group). Mitigation strategies include:

  • Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation.
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to minimize side reactions.
  • Temperature gradients : Implement gradual heating (e.g., 50°C → 80°C) to control exothermic steps.
    Refer to analogous protocols for iron-powder reductions in nitro-to-amine conversions, which highlight pH control (pH 4–6) and inert atmospheres as critical factors .

Q. What computational methods predict the bioactivity of this compound in kinase inhibition studies?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are used to model interactions with kinase domains. For pyridine-carboxamide analogs, key parameters include:

  • Binding affinity : Calculated ΔG values for hydrogen bonds with Met kinase active sites.
  • Solvent-accessible surface area (SASA) : Predicts solubility and membrane permeability.
  • ADMET profiling : Use tools like SwissADME to assess CYP450 metabolism and hERG channel inhibition risks. Studies on structurally related Met kinase inhibitors demonstrate correlations between 4-ethoxy substituents and improved aqueous solubility .

Q. How can analogs of this compound be designed to improve metabolic stability?

Strategic modifications include:

  • Trifluoromethyl substitution : Enhances lipophilicity and reduces oxidative metabolism (e.g., replacing ethoxy with CF₃ groups).
  • Heterocyclic fusion : Introduce imidazo[1,2-a]pyridine or thienopyridine cores to block CYP3A4-mediated degradation.
  • Isosteric replacement : Substitute cyanomethyl with tert-butyl carbamate to improve hydrolytic stability. These approaches are validated in studies on pyrimidine-benzamide hybrids, where trifluoromethyl groups increased plasma half-lives by 2–3× .

Q. What in vivo models are suitable for evaluating the efficacy of this compound in oncology research?

Xenograft models (e.g., GTL-16 human gastric carcinoma) are used to assess tumor growth inhibition. Key protocols include:

  • Dosing regimens : Oral administration at 50–100 mg/kg/day, with pharmacokinetic sampling (Cₘₐₓ, AUC) to correlate exposure with efficacy.
  • Biomarker analysis : Monitor phospho-Met levels via immunohistochemistry or Western blot.
  • Toxicity endpoints : Evaluate liver enzymes (ALT/AST) and hematological parameters. A related Met kinase inhibitor showed complete tumor stasis at 100 mg/kg without significant toxicity .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data (NMR/LC-MS) with computational predictions to resolve stereochemical ambiguities.
  • Scalability : Pilot-scale reactions (1–10 mmol) should precede industrial protocols to identify purification bottlenecks (e.g., column chromatography vs. recrystallization).
  • Ethics Compliance : Ensure in vivo studies adhere to ARRIVE guidelines for preclinical reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.